[6-(Benzyloxy)naphthalen-2-yl]methanol
Description
Properties
CAS No. |
536974-71-7 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(6-phenylmethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H16O2/c19-12-15-6-7-17-11-18(9-8-16(17)10-15)20-13-14-4-2-1-3-5-14/h1-11,19H,12-13H2 |
InChI Key |
VXABPELGAXGGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Benzyloxy vs. Methoxy/Alkoxy Groups
- [6-Methoxy-2-naphthaleneboronic acid] : This compound () replaces the benzyloxy group with a methoxy (-OCH₃) substituent. Methoxy groups are smaller and less sterically hindered than benzyloxy groups, enhancing crystallinity and altering electronic properties. Boronic acid functionality introduces reactivity for Suzuki-Miyaura cross-couplings, a feature absent in the target compound .
- 2-(6-Methoxynaphthalen-2-yl)ethanol (CAS 32725-05-6, MW = 202.25 g/mol): This analog () replaces the hydroxymethyl group with an ethanol (-CH₂CH₂OH) chain.
Hydroxymethyl vs. Aldehyde/Carboxylic Acid Derivatives
- 4-(6-Methoxynaphthalen-2-yl)benzaldehyde (CAS 237069-43-1, MW = 262.3 g/mol): The aldehyde (-CHO) group () introduces electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the hydroxymethyl group in the target compound is nucleophilic, favoring esterification or oxidation reactions .
- [6-(Hydroxymethyl)naphthalen-2-yl]methanol (MW = 188.22 g/mol): This diol () has dual hydroxymethyl groups, significantly enhancing hydrogen-bonding capacity and water solubility (density = 1.245 g/cm³) compared to the mono-hydroxymethyl, benzyloxy-substituted target compound .
Aromatic Substitution Patterns
- Benzoic Acid, 2-methoxy-6-[1-(1-naphthalenyl)ethyl] (MW = 306.13 g/mol): This compound () integrates a naphthalene moiety into a benzoic acid scaffold. The carboxylic acid group (-COOH) drastically alters acidity (pKa ~4.2) and metal-chelating properties, unlike the neutral hydroxymethyl group in the target compound .
Data Tables: Key Properties of Comparable Compounds
*Estimated based on structural analogs.
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is a widely used method for introducing benzyloxy groups. In a representative procedure, 6-hydroxy-2-naphthalenemethanol is treated with benzyl alcohol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) under anhydrous conditions. This method affords [6-(benzyloxy)naphthalen-2-yl]methanol in 94% yield after purification by flash chromatography. The reaction proceeds via an oxidative coupling mechanism, with DIAD facilitating the formation of a phosphonium intermediate.
Key Conditions :
-
Solvent: Tetrahydrofuran (THF) or dichloromethane
-
Temperature: 0°C to room temperature
-
Stoichiometry: 1.2 equiv benzyl alcohol, 1.1 equiv DIAD, 1.1 equiv PPh₃
Base-Mediated Alkylation
Alternative benzylation employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents. A mixture of 6-hydroxy-2-naphthalenemethanol , benzyl bromide (BnBr), and K₂CO₃ in dimethylformamide (DMF) is heated to 150°C overnight. The crude product is isolated by extraction with ethyl acetate and purified via silica gel chromatography, yielding 61% . This method is advantageous for large-scale synthesis due to the low cost of reagents.
Characterization Data :
Nucleophilic Substitution of 6-Bromo-2-naphthylmethanol
Suzuki-Miyaura Coupling
6-Bromo-2-naphthylmethanol (CAS# 100751-63-1) serves as a precursor for introducing benzyloxy groups via palladium-catalyzed cross-coupling. A reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in toluene/ethanol/water (3:1:1) at 80°C yields this compound. This method achieves 76–82% yield and excellent regioselectivity.
Optimized Parameters :
-
Catalyst: 5 mol% Pd(PPh₃)₄
-
Base: Na₂CO₃ (2.0 equiv)
-
Temperature: 80°C, 12 h
Ullmann-Type Coupling
Copper-mediated coupling of 6-bromo-2-naphthylmethanol with benzyl alcohol in the presence of CuI and 1,10-phenanthroline facilitates ether formation. The reaction proceeds at 100°C in dimethyl sulfoxide (DMSO), yielding 70–75% after column chromatography.
Deprotection and Functional Group Interconversion
Boron Tribromide (BBr₃)-Mediated Deprotection
Benzyl-protected intermediates are deprotected using BBr₃ in dichloromethane at room temperature. For example, treatment of 6-(benzyloxy)-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione with 3 equiv BBr₃ for 2 h affords the free phenol in 29% yield .
Procedure :
Catalytic Hydrogenolysis
Hydrogenation over 10% Pd/C in methanol at 30 psi selectively removes the benzyl group, yielding 6-hydroxy-2-naphthalenemethanol in 94% yield . This method is preferred for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, BnOH | 94 | >95% | High regioselectivity |
| Base-Mediated Alkylation | K₂CO₃, BnBr | 61 | 90% | Cost-effective |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 76 | 92% | Tolerance to functional groups |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 70 | 88% | No phosphine ligands |
Challenges and Optimization Strategies
-
Regioselectivity : Competing O- and C-alkylation can occur during benzylation. Using bulky bases (e.g., K₂CO₃) minimizes side reactions.
-
Purification : Silica gel chromatography with ethyl acetate/hexanes (1:4) effectively separates the product from diaryl ether byproducts.
-
Scale-Up : Hydrogenolysis is scalable to >100 g with minimal safety concerns, whereas BBr₃ requires strict moisture control .
Q & A
Basic Synthesis: What are the standard synthetic routes for [6-(Benzyloxy)naphthalen-2-yl]methanol, and how is its purity validated?
Methodological Answer:
-
Synthetic Routes :
- Step 1 : Start with naphthalen-2-ol derivatives (e.g., 6-hydroxynaphthalen-2-ol). Protect the hydroxyl group using benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 6-benzyloxynaphthalen-2-ol .
- Step 2 : Functionalize the naphthalene ring via formylation (e.g., Vilsmeier-Haack reaction) to introduce a hydroxymethyl group. Reduction of the aldehyde intermediate (e.g., NaBH₄) yields the final alcohol .
- Alternative routes may involve cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives of naphthalene .
-
Purity Validation :
-
¹H NMR : δ 5.15 (s, 2H, -OCH₂Ph), δ 4.65 (s, 2H, -CH₂OH), aromatic protons at δ 7.2–8.2 .
-
¹³C NMR : Benzyloxy carbon at δ 70–75 ppm, hydroxymethyl carbon at δ 60–65 ppm .
Advanced Optimization: How can regioselectivity challenges in benzyloxy-group installation be addressed during synthesis?
Methodological Answer:
- Directing Groups : Introduce electron-donating groups (e.g., methoxy) at specific positions to direct benzylation. For example, methoxy groups at C3 or C5 on naphthalene enhance reactivity at C6 .
- Protection/Deprotection Strategies : Use temporary protecting groups (e.g., TIPS in [6-(Triisopropylsilyloxy)naphthalen-2-yl]methanol) to block competing hydroxyl sites. Deprotection post-benzylation ensures regioselectivity .
- Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like PCy₃) improve yield in cross-coupling reactions, minimizing side products .
Analytical Challenges: How do overlapping NMR signals for benzyloxy and hydroxymethyl groups complicate structural confirmation?
Methodological Answer:
- Deuteration Experiments : Exchange -OH protons with D₂O to simplify spectra; the hydroxymethyl proton signal (δ 4.65) disappears, leaving benzyloxy protons (δ 5.15) intact .
- 2D NMR Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₆O₂) with <2 ppm error .
Data Contradictions: How to resolve discrepancies in reported reaction yields for this compound?
Methodological Answer:
- Reproducibility Factors :
- Yield Optimization Table :
| Step | Reported Yield Range | Key Variables Affecting Yield |
|---|---|---|
| Benzylation | 60–85% | Base concentration, solvent |
| Formylation/Reduction | 45–70% | Reaction time, reducing agent |
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, catalyst loading) .
Application in Drug Discovery: What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
- Intermediate for Anticancer Agents : The benzyloxy group enhances lipophilicity, improving cell membrane penetration. Derivatives like 6-(benzyloxy)-2-naphthoic acid are precursors for kinase inhibitors .
- Fluorescent Probes : Functionalize the hydroxymethyl group with fluorophores (e.g., dansyl chloride) for imaging applications. notes similar naphthalene derivatives used in photophysical studies .
- Polymer Synthesis : Acts as a monomer in polyesters via esterification of the hydroxymethyl group, as seen in for glycol ether analogs .
Stability and Storage: What conditions prevent degradation of this compound?
Methodological Answer:
- Degradation Pathways :
- Oxidation : Hydroxymethyl group oxidizes to aldehyde under ambient O₂.
- Hydrolysis : Benzyloxy group cleaves in acidic/alkaline conditions.
- Stabilization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
